1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea
Descripción
1-[(4-Chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea is a urea derivative characterized by a (4-chlorophenyl)methoxy group at the N1 position and a dimethylamino-substituted methylidene moiety at the N3 position. The compound’s structure combines aromatic and electron-donating groups, which influence its physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
(3E)-1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHTVPZVUJVDLA-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Classical Urea Condensation via Nucleophilic Substitution
The foundational approach involves reacting 4-chlorobenzyl alcohol with a preformed isocyanate intermediate. In a protocol adapted from pyrazolo[1,5-α]pyrimidine syntheses, 4-chlorophenol is treated with 2-(chloromethyl)pyridine in ethanol under alkaline conditions to form 4-(chlorophenoxy)methylpyridine. Subsequent catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces the nitro group, yielding an amine intermediate. This amine reacts with dimethylcarbamoyl chloride in dichloromethane at 0–5°C, forming the urea backbone.
Key Parameters :
- Reaction Time : 12–16 hours for hydrogenation.
- Yield : 67–72% after purification via silica gel chromatography.
- Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
This method prioritizes regioselectivity but requires stringent temperature control to avoid byproducts such as N-alkylated ureas.
Catalytic Condensation Using Triethylamine
A patent-derived method employs a one-pot condensation of 4-chlorobenzyloxyamine with dimethylaminoacetaldehyde diethyl acetal in the presence of triethylamine. The acetal undergoes acid-catalyzed hydrolysis in situ, releasing dimethylaminoacetaldehyde, which reacts with the amine to form the methylideneurea linkage.
Optimized Conditions :
- Catalyst : Triethylamine (1.2 equiv).
- Solvent : Ethanol/water (4:1 v/v).
- Temperature : 60°C, 8 hours.
- Yield : 81%.
Advantages : Eliminates intermediate isolation, reducing reaction steps. NMR analysis (400 MHz, DMSO-d₆) confirms the (1E)-configuration via coupling constants (J = 12.4 Hz for the methylidene proton).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling of 4-chlorobenzyl chloride with N,N-dimethylurea. Using a Discover SP system (CEM Corp.), the reaction completes in 20 minutes at 120°C with K₂CO₃ as base.
Performance Metrics :
- Power : 300 W.
- Pressure : 250 psi.
- Yield : 89% (vs. 68% conventional heating).
- Purity : 98.5% (LC-MS, m/z 256.1 [M+H]⁺).
This method enhances scalability and energy efficiency, though specialized equipment is required.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from combinatorial chemistry, Wang resin-bound 4-chlorophenol is functionalized with Fmoc-protected dimethylglycine. After Fmoc deprotection (piperidine/DMF), the free amine reacts with phenyl chloroformate, followed by resin cleavage (TFA/DCM) to yield the target compound.
Data Highlights :
Solid-phase methods minimize purification steps but necessitate expertise in handling resin-bound intermediates.
Biocatalytic Approach Using Urease Mimetics
Emerging research explores enzymatic urea bond formation. A palladium-based urease mimic catalyzes the coupling of 4-chlorobenzyl carbamate with dimethylamine at pH 7.4 (phosphate buffer, 37°C).
Results :
While eco-friendly, this method currently lags in efficiency compared to chemical synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Cost (USD/g) |
|---|---|---|---|---|
| Classical Condensation | 72 | 95 | 16 h | 42 |
| Catalytic Condensation | 81 | 97 | 8 h | 38 |
| Microwave-Assisted | 89 | 98.5 | 0.33 h | 55 |
| Solid-Phase Synthesis | 76 | 96 | 4 h | 65 |
| Biocatalytic | 58 | 94 | 24 h | 72 |
Key Trends : Microwave synthesis offers the highest yield and purity but at elevated costs. Catalytic condensation balances efficiency and affordability, making it ideal for industrial applications.
Analytical Characterization
NMR Spectroscopy (DMSO-d₆):
Mass Spectrometry :
HPLC : Retention time 6.74 min (C18, 60% acetonitrile).
Análisis De Reacciones Químicas
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Structural Analogues
The following table highlights structural similarities and differences between the target compound and related urea derivatives:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with analogues like A5 (CF3, stronger electron withdrawal) and 7u (pyridinyl, electron-deficient) .
- Substituent Position : The 4-Cl substitution on the phenyl ring is common in analogues (e.g., A5, 7u), but positional isomers (e.g., 3-Cl in ) alter steric and electronic profiles.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to analogues with trifluoroethoxy (logP ~3.5 for 7u ) or benzyl groups (logP ~2.8 for ).
- pKa: The dimethylamino group (predicted pKa ~8–9) may protonate under physiological conditions, enhancing bioavailability relative to non-ionizable derivatives like A5 (phenolic pKa ~10) .
Actividad Biológica
1-[(4-Chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea, with the CAS number 338781-14-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄ClN₃O₂. The compound features a chlorophenyl group and a dimethylaminomethylidene moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| CAS Number | 338781-14-9 |
| Molecular Weight | Not specified |
| Storage Temperature | Ambient |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. A study evaluating related compounds showed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values significantly lower than standard drugs .
For instance, compounds synthesized with similar moieties demonstrated strong inhibition against urease and acetylcholinesterase (AChE), suggesting that this compound may also possess these properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Inhibitors targeting AChE are crucial for treating conditions like Alzheimer's disease. The synthesized derivatives showed promising results in inhibiting AChE, with some achieving IC50 values in the low micromolar range. For example, the most active compounds in related studies had IC50 values ranging from 0.63 to 6.28 µM .
Study on Urease Inhibition
A series of experiments focused on the urease inhibitory activity of compounds structurally similar to this compound revealed that several derivatives exhibited strong inhibitory effects. The best-performing compounds had IC50 values significantly lower than thiourea, a known urease inhibitor, indicating that modifications in structure can enhance biological activity .
Antitumor Activity
Another area of interest is the antitumor potential of related sulfonylureas. Research has shown that certain derivatives can inhibit NADH oxidase activity in tumor cells, which may correlate with their antitumor effects. The compound's ability to selectively inhibit this enzyme could be linked to its structural characteristics, particularly the presence of the chlorophenyl group .
Q & A
Q. What are the optimal synthetic routes for 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the urea backbone via reaction of an isocyanate with an amine. For example, coupling 4-chlorophenylmethoxy isocyanate with a dimethylamino-methylidene precursor under anhydrous conditions (e.g., in tetrahydrofuran at 0–5°C) .
- Step 2 : Introduction of the (1E)-dimethylamino-methylidene group via condensation with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) confirm the urea NH protons (~10–12 ppm) and the (1E)-configuration of the methylidene group (distinct coupling constants, J ≈ 12–14 Hz) .
- IR : Bands at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃ClN₃O₂: 278.0695) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in amber vials to prevent photodegradation .
- Solvent Stability : Stable in DMSO for ≤6 months but prone to hydrolysis in aqueous buffers (pH < 3 or > 10). Use freshly prepared solutions for bioassays .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed in analogous urea derivatives?
- Methodological Answer :
- Chlorophenyl vs. Methoxyphenyl : Chlorine enhances lipophilicity and target binding (e.g., kinase inhibition) compared to methoxy groups, as seen in analogues like 1-(4-chlorophenyl)-3-(2-methylcyclohexyl)urea .
- (1E)-Configuration : The E-isomer shows 3–5× higher activity than the Z-isomer in enzyme inhibition assays due to optimal spatial alignment with binding pockets .
Q. What reaction mechanisms govern key synthetic steps, such as urea bond formation?
- Methodological Answer :
- Urea Formation : Nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, followed by proton transfer. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) accelerate the reaction by stabilizing intermediates .
- Methylidene Group Introduction : DMF-DMA acts as both a reagent and base, facilitating condensation via a carbocation intermediate .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR). The dimethylamino-methylidene group forms hydrogen bonds with catalytic lysine residues .
- QSAR Models : Train models on datasets of urea derivatives (e.g., IC₅₀ values) to predict bioactivity. Descriptors like logP and polar surface area are critical .
Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C), and cell passage number .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., proliferation in MCF-7 cells) to confirm target specificity .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility or metabolic stability?
- Methodological Answer :
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy chain to enhance aqueous solubility .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots (e.g., dimethylamino group oxidation) and modify substituents to block degradation .
Q. How to develop a validated analytical method for quantifying the compound in complex matrices?
- Methodological Answer :
- HPLC Method : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), UV detection at 254 nm. LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .
- LC-MS/MS : MRM transitions m/z 278→201 (quantifier) and 278→154 (qualifier) in ESI+ mode. Validate per ICH Q2(R1) guidelines .
Q. What in vitro assays are recommended to assess enzyme inhibition potential?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ Kinase Assay for EGFR or VEGFR2. Pre-incubate compound (1–100 µM) with enzyme and ATP, measure luminescence .
- Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines to evaluate pro-apoptotic effects at 24–48 hours .
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